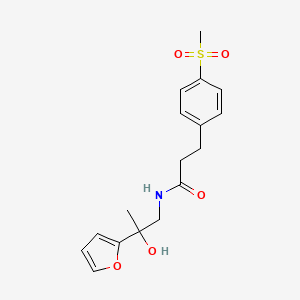

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their synthesis and biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan-containing propanamides and their synthesis and potential applications.

Synthesis Analysis

The synthesis of related compounds involves the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to afford a dianion, which can then react with aldehydes and ketones to yield stable γ-hydroxy amides. These amides can be further converted into 5-alkyl-2(5H)-furanones, which have been prepared in both optically active forms from chiral N-monosubstituted-3-(phenylsulfonyl)propanamides . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan-containing propanamides is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, attached to a propanamide moiety. The specific substitution pattern on the propanamide can significantly influence the chemical properties and reactivity of these compounds. The stereochemistry, particularly in chiral compounds, is also an important aspect of their molecular structure, as it can affect their biological activity .

Chemical Reactions Analysis

The chemical reactions involving furan-containing propanamides typically include the formation of dianions followed by reactions with carbonyl compounds to yield γ-hydroxy amides. These intermediates can then undergo further transformations, such as cyclization to form furanones, which are a class of compounds with a wide range of potential applications, including biological activity . The reactivity of these compounds can be influenced by the substituents on the nitrogen and the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing propanamides are not directly discussed in the provided papers. However, it can be inferred that these properties would be influenced by the specific functional groups present in the compound. For instance, the presence of a methylsulfonyl group could affect the compound's solubility, acidity, and overall reactivity. The biological activity of similar compounds has been evaluated, with some showing potent root growth-inhibitory activity, indicating that these compounds could have herbicidal properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of Furanones and Furoxans

The compound N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide and related structures have been used in the synthesis of various organic compounds, including furanones and furoxans. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium has been shown to afford a dianion, which upon treatment with aldehydes and ketones, yields stable γ-hydroxy amides. These are then converted into 5-alkyl-2(5H)-furanones, highlighting the compound's utility in synthesizing optically active furanones (Tanaka et al., 1984). Similarly, the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene has facilitated the synthesis of both furans and cyclopentenones, demonstrating the versatility of related sulfonyl compounds in organic synthesis (Watterson et al., 2003).

Biocatalysis in Drug Metabolism

In the field of biocatalysis and drug metabolism, compounds featuring similar sulfonamide groups have been explored for producing mammalian metabolites of pharmacological interest. An example is the use of microbial-based surrogate biocatalytic systems to produce sufficient quantities of mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy, aiding in the analysis of drug metabolism (Zmijewski et al., 2006).

Furo[3,4-b]indoles Synthesis

Moreover, the synthetic pathway to create fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole shows the potential of sulfone-based strategies in constructing complex organic molecules. This process involves a series of steps including protection, conversion to ethylene acetal, lithiation, and cyclization, culminating in the synthesis of the desired furoindoles, showcasing the compound's relevance in synthesizing indole-2,3-quinodimethane analogues (Gribble et al., 2002).

Construction of 2-Sulfonylbenzo[b]furans

Furthermore, the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, mediated by a copper/silver system, exemplifies the compound's application in creating sulfonyl-containing heterocycles. This method provides a straightforward approach to synthesizing a series of 2-sulfonylbenzo[b]furans, highlighting the compound's utility in organic synthesis and potential applications in material science and pharmacology (Li & Liu, 2014).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as boronic acids and their esters, are often considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

Similar compounds, such as boronic acids and their esters, are known to interact with their targets through the boron atom, which can form stable covalent bonds with biological molecules .

Biochemical Pathways

Boronic acids and their esters, which are structurally similar to this compound, are known to affect various biochemical pathways due to their ability to form covalent bonds with biological molecules .

Pharmacokinetics

It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .

Result of Action

Similar compounds, such as boronic acids and their esters, are known to have various biological effects due to their ability to form covalent bonds with biological molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the rate of hydrolysis of similar compounds, such as boronic acids and their esters, is known to be considerably accelerated at physiological pH .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-17(20,15-4-3-11-23-15)12-18-16(19)10-7-13-5-8-14(9-6-13)24(2,21)22/h3-6,8-9,11,20H,7,10,12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPQPHHYNAHGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)